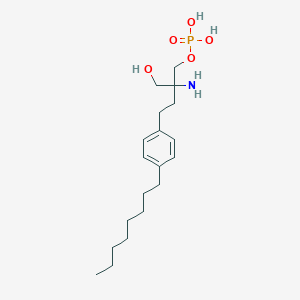

Fingolimod phosphate

Vue d'ensemble

Description

Le phosphate de FTY720, également connu sous le nom de phosphate de fingolimod, est un dérivé de l'ISP-1 (myriocine), un métabolite fongique de l'herbe chinoise Iscaria sinclarii. Il est un analogue structurel de la sphingosine et agit comme un agent immunomodulateur puissant. Le phosphate de FTY720 est principalement connu pour son rôle dans la modulation des récepteurs de la sphingosine-1-phosphate, qui sont impliqués dans divers processus cellulaires tels que la survie cellulaire, la prolifération et la migration .

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

Fingolimod phosphate, the active metabolite of Fingolimod, primarily targets sphingosine-1-phosphate receptors (S1PRs) . These receptors play a crucial role in the immune system and neuronal function . This compound acts on S1PRs 1, 3, 4, and 5 . It also targets other molecules such as histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), cytosolic phospholipase A2α (cPLA2α), and protein phosphatase 2A (PP2A) .

Mode of Action

This compound modulates the activity of S1PRs, leading to a range of pharmacological effects . Initially, it activates lymphocyte S1P1 via high-affinity receptor binding, but subsequently induces S1P1 down-regulation that prevents lymphocyte egress from lymphoid tissues . This results in a reduction of lymphocyte numbers in circulation and the central nervous system (CNS), thereby suppressing inflammation .

Biochemical Pathways

This compound affects several biochemical pathways. It exerts inhibitory effects on sphingolipid pathway enzymes . It also reduces lysophosphatidic acid (LPA) plasma levels . Furthermore, it induces apoptosis, autophagy, cell cycle arrest, and epigenetic regulations . It also shifts macrophages from M1 to M2 and enhances BDNF expression .

Pharmacokinetics

Fingolimod is efficiently absorbed, with an oral bioavailability of >90%, and its absorption is unaffected by dietary intake . Fingolimod and this compound have a half-life of 6–9 days, and steady-state pharmacokinetics are reached after 1–2 months of daily dosing . Fingolimod is extensively metabolized via three main pathways: reversible phosphorylation to this compound, hydroxylation and oxidation to yield a series of inactive carboxylic acid metabolites, and formation of non-polar ceramides .

Result of Action

The action of this compound leads to several molecular and cellular effects. It reduces T-cell numbers in circulation and the CNS, thereby suppressing inflammation and multiple sclerosis (MS) . It also induces apoptosis, autophagy, cell cycle arrest, and epigenetic regulations . Furthermore, it shifts macrophages from M1 to M2 and enhances BDNF expression .

Analyse Biochimique

Biochemical Properties

Fingolimod phosphate interacts with various enzymes, proteins, and other biomolecules. It is metabolized via three major metabolic pathways: phosphorylation of the (S)-enantiomer of this compound (pharmacologically active), oxidation by cytochrome P450 4F2 (CYP4F2), and fatty acid-like metabolism to various inactive metabolites . It also inhibits histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), cytosolic phospholipase A2α (cPLA2α), reduces lysophosphatidic acid (LPA) plasma levels, and activates protein phosphatase 2A (PP2A) .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It can profoundly reduce T-cell numbers in circulation and the CNS, thereby suppressing inflammation . It also induces apoptosis, autophagy, cell cycle arrest, epigenetic regulations, macrophages M1/M2 shift and enhances BDNF expression .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It initially activates lymphocyte S1P 1 via high-affinity receptor binding yet subsequently induces S1P 1 down-regulation that prevents lymphocyte egress from lymphoid tissues, thereby reducing autoaggressive lymphocyte infiltration into the central nervous system (CNS) .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. These contradictory effects suggest that agonistic activity of S1PR1 augments endothelial barrier integrity while antagonist activity of this compound (which occurs after prolonged exposure) induces barrier disruption and increases vascular leakage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In an animal model of genetic absence epilepsy, Fingolimod (1 mg/kg) showed transient antiepileptic effects and longer-lasting anti-cognition decline .

Metabolic Pathways

This compound is involved in several metabolic pathways. Lipid phosphate phosphohydrolases (LPP1a and LPP3) dephosphorylate this compound to Fingolimod. Specific sphingosine 1-phosphate phosphatase (SPP1) is also involved in intracellular dephosphorylation of this compound to a lower degree .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Once absorbed, Fingolimod becomes an active metabolite upon phosphorylation in the cytosol by SPHK2 that forms this compound .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : La synthèse du FTY720 implique plusieurs étapes clés, notamment une réaction de couplage croisé catalysée par le fer et une réaction de Wittig. Le groupe de tête hydrophile (2-aminopropane-1,3-diol) peut être préparé à partir de diverses matières premières telles que l'acétamidomalonate de diéthyle, le nitrodiol, la benzylamine ou la tris(hydroxyméthyl)aminométhane. La chaîne hydrocarbonée est généralement construite via une acylation de Friedel–Crafts suivie d'une réduction de Wolff–Kishner .

Méthodes de Production Industrielle : La production industrielle de phosphate de FTY720 implique la phosphorylation du FTY720 par la sphingosine kinase 2. Ce processus convertit le FTY720 en sa forme active, le phosphate de FTY720, qui agit comme un agoniste à plusieurs récepteurs de la sphingosine-1-phosphate .

Analyse Des Réactions Chimiques

Types de Réactions : Le phosphate de FTY720 subit diverses réactions chimiques, notamment des réactions de phosphorylation, d'oxydation et de substitution. La phosphorylation du FTY720 par la sphingosine kinase 2 est une étape cruciale dans son activation .

Réactifs et Conditions Courants :

Phosphorylation : La sphingosine kinase 2 est utilisée pour phosphoryler le FTY720.

Oxydation : Des agents oxydants courants peuvent être utilisés pour étudier la stabilité oxydative du phosphate de FTY720.

Substitution : Divers nucléophiles peuvent être utilisés pour introduire différents groupes fonctionnels dans le squelette du FTY720.

Principaux Produits : Le principal produit d'intérêt est le phosphate de FTY720 lui-même, qui est la forme active du composé. D'autres dérivés et analogues peuvent être synthétisés en modifiant le groupe de tête ou la chaîne hydrocarbonée .

4. Applications de la Recherche Scientifique

Le phosphate de FTY720 a un large éventail d'applications de recherche scientifique :

Biologie : Le phosphate de FTY720 est utilisé pour étudier les processus cellulaires tels que la survie cellulaire, la prolifération et la migration. .

Médecine : Le phosphate de FTY720 est un médicament approuvé par la FDA pour le traitement de la sclérose en plaques. .

5. Mécanisme d'Action

Le phosphate de FTY720 exerce ses effets en agissant comme un agoniste aux récepteurs de la sphingosine-1-phosphate (S1P1, S1P3, S1P4 et S1P5). Après phosphorylation par la sphingosine kinase 2, le phosphate de FTY720 se lie à ces récepteurs, entraînant leur internalisation et leur antagonisme fonctionnel. Cela se traduit par la séquestration des lymphocytes dans les organes lymphoïdes secondaires, empêchant leur égress et réduisant leur circulation dans la circulation sanguine. Ce mécanisme est particulièrement bénéfique pour traiter les maladies auto-immunes et prévenir la maladie du greffon contre l'hôte .

Composés Similaires :

Sphingosine-1-phosphate (S1P) : Le ligand endogène des récepteurs de la sphingosine-1-phosphate.

Myriocine : Le métabolite fongique à partir duquel le FTY720 est dérivé.

Analogues du FTY720 : Divers analogues avec des groupes de tête ou des chaînes hydrocarbonées modifiés

Comparaison : Le phosphate de FTY720 est unique en sa capacité à agir comme un puissant agoniste à plusieurs récepteurs de la sphingosine-1-phosphate, entraînant ses effets immunomodulateurs. Contrairement à la sphingosine-1-phosphate, le phosphate de FTY720 a un effet plus durable en raison de sa capacité à induire une signalisation persistante via les récepteurs internalisés. La myriocine, bien que structurellement similaire, ne possède pas les mêmes propriétés d'agoniste des récepteurs que le phosphate de FTY720 .

La combinaison unique de haute biodisponibilité, de stabilité et d'administration orale du phosphate de FTY720 en fait un composé précieux dans les milieux de recherche et cliniques .

Comparaison Avec Des Composés Similaires

Sphingosine-1-phosphate (S1P): The endogenous ligand for sphingosine-1-phosphate receptors.

Myriocin: The fungal metabolite from which FTY720 is derived.

FTY720 Analogs: Various analogs with modified head groups or hydrocarbon chains

Comparison: FTY720 Phosphate is unique in its ability to act as a potent agonist at multiple sphingosine-1-phosphate receptors, leading to its immunomodulatory effects. Unlike sphingosine-1-phosphate, FTY720 Phosphate has a longer-lasting effect due to its ability to induce persistent signaling through internalized receptors. Myriocin, while structurally similar, does not have the same receptor agonist properties as FTY720 Phosphate .

FTY720 Phosphate’s unique combination of high bioavailability, stability, and oral administration makes it a valuable compound in both research and clinical settings .

Propriétés

IUPAC Name |

[2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34NO5P/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-25-26(22,23)24/h9-12,21H,2-8,13-16,20H2,1H3,(H2,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRFKWQGGENFBFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(COP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20432703 | |

| Record name | FTY720 (R)-Phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402616-23-3 | |

| Record name | FTY720 (R)-Phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

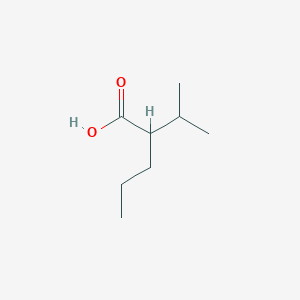

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

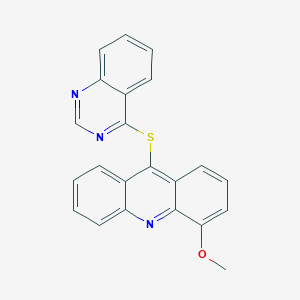

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dibenzo[b,h]biphenylene-5,12-dione, 5a,11b-dihydro-6,11-dihydroxy-](/img/structure/B26940.png)